
Largazole
Overview
Description
Largazole is a natural macrocyclic depsipeptide isolated from a marine cyanobacterium of the genus Symploca . It possesses a novel chemical scaffold and is known for its potent inhibition of class I histone deacetylases (HDACs) . This compound exhibits highly differential growth-inhibitory activity, preferentially targeting transformed cells over non-transformed cells . This unique property has garnered significant interest from the scientific community, particularly in the field of cancer therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of largazole involves several key steps, including the formation of the thiazole-thiazoline intermediate and the macrocyclization of the depsipeptide . The synthetic route typically starts with the preparation of key building blocks such as valine, β-hydroxy ester, and thiazolylthiazoline . The final product is obtained through a series of coupling reactions, deprotections, and cyclizations . The overall yield of this compound from these synthetic routes is approximately 21% over eight steps .
Industrial Production Methods: While this compound is primarily synthesized in research laboratories, efforts have been made to develop scalable processes for its production . These processes involve optimizing reaction conditions and using high-purity reagents to ensure the consistency and quality of the final product . Industrial production methods focus on maximizing yield and minimizing impurities to facilitate this compound’s use in pre-clinical and clinical investigations .
Chemical Reactions Analysis
Olefin Cross-Metathesis for Thioester Installation
The thioester side chain was introduced via Grubbs’ second-generation catalyst -mediated cross-metathesis:
Catalyst | Yield (%) | Conditions |
---|---|---|
Grubbs II | 41 | Refluxing toluene |
Hoveyda-Grubbs | <30 | Refluxing toluene |
Grela’s p-nitro catalyst | 75 | 15 mol%, CH₂Cl₂, 40°C |
This step exhibited sensitivity to thioester coordination with ruthenium catalysts, necessitating high catalyst loadings .
Prodrug Activation via Hydrolysis
This compound’s thioester undergoes protein-assisted hydrolysis in plasma or cellular environments to release the active thiol pharmacophore:
-
Stability : Stable in aqueous buffers (pH 3–9) but rapidly hydrolyzed in plasma (t₁/₂ < 1 hr) .
-
Key intermediate : Thiol analogue 14 (70–80% yield via aminolysis of this compound) .
Table 1: Activity of this compound Analogues
Analogue | Modification | HDAC1 IC₅₀ (nM) | Antiproliferative Activity |
---|---|---|---|
This compound thiol (14 ) | Thiol pharmacophore | 0.4 | ++++ |
Acetyl analogue (12 ) | Thioester → acetyl | >1,000 | + |
Hydroxyl analogue (13 ) | Thiol → hydroxyl | >1,000 | + |
N-methylated macrocycle | Valine-NH methylation | 40–400 | ++ |
-
Pharmacophore requirement : The free thiol is essential for HDAC inhibition; masking (e.g., acetyl) abolishes activity .
-
Macrocycle rigidity : N-methylation disrupts hydrogen bonding, reducing potency 100–1,000-fold .
Key Reactions in Analog Development
-
Thiazoline-thiazole synthesis : Tandem deprotection-cyclodehydration followed by MnO₂ oxidation .
-
Side-chain diversification : Cross-metathesis with bromoalkenes (C3–C6) to yield 15–17 .
-
Stereochemical inversion : Replacement of (3S)-hydroxy acid with (3R)-configured unit reduced activity .
HDAC8-Thiol Complex Structural Insights
X-ray crystallography revealed:
-
Thiolate-Zn²⁺ coordination : Optimal tetrahedral geometry (107.6–111.8° bond angles) enhances binding .
-
Conformational adaptability : HDAC8 undergoes structural adjustments to accommodate the rigid macrocycle .
Stability and Reactivity Under Synthetic Conditions
-
Acid sensitivity : β-hydroxy acid prone to elimination under strong acids.
-
Oxidative stability : Thiazoline ring resistant to oxidation under standard conditions .
This comprehensive analysis underscores the interplay between this compound’s synthetic chemistry and biological activity, providing a roadmap for designing HDAC inhibitors with improved selectivity and stability.
Scientific Research Applications
Largazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound serves as a valuable tool for studying the structure-activity relationships of HDAC inhibitors . Its unique chemical scaffold provides insights into the design and synthesis of novel HDAC inhibitors with improved potency and selectivity .
Biology: this compound is used in biological research to investigate the role of HDACs in gene expression and cellular processes . It has been shown to modulate chromatin structure and influence the transcription of various genes .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment . Its selective inhibition of HDACs makes it a promising candidate for targeting cancer cells while sparing normal cells . Additionally, this compound has shown potential in treating other diseases where transcriptional reprogramming is beneficial .
Industry: In the industrial sector, this compound’s unique properties are being leveraged for the development of new drugs and therapeutic agents . Its scalability and potency make it an attractive candidate for further research and development .
Mechanism of Action
Largazole exerts its effects by potently inhibiting class I histone deacetylases (HDACs) . This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression . The molecular targets of this compound include HDACs, which play a crucial role in regulating gene transcription, cell cycle progression, and apoptosis . By inhibiting HDACs, this compound induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Largazole is unique among HDAC inhibitors due to its natural origin and selective inhibition of class I HDACs . Similar compounds include other natural HDAC inhibitors such as FK228 (romidepsin) and spiruchostatin . These compounds share structural similarities with this compound but differ in their potency, selectivity, and biological activity . This compound’s unique chemical scaffold and selective inhibition profile make it a valuable addition to the repertoire of HDAC inhibitors .
Q & A
Basic Research Questions
Q. What are the critical steps in the total synthesis of Largazole, and how do they impact its biological activity?
this compound’s synthesis involves an 8-step convergent process, including a macrocyclization to form the 16-membered depsipeptide core and an olefin cross-metathesis to install the thioester group . The thioester is essential for its pro-drug activation: intracellular cleavage releases the active thiol form, which inhibits Class I HDACs (e.g., HDAC1–3) with nanomolar potency . Modifications to the thioester or macrocycle (e.g., seco-ester or ketone analogues) reduce activity, highlighting the importance of structural integrity for HDAC binding .
Q. How does this compound selectively inhibit cancer cell proliferation compared to non-transformed cells?
this compound exhibits selective cytotoxicity by preferentially inhibiting Class I HDACs in transformed cells. For example, in MDA-MB231 breast cancer cells, it shows a GI₅₀ of 71 nM, while non-transformed human mammary epithelial cells (HME) remain unaffected (GI₅₀ >600 nM) . This selectivity arises from cancer cells' reliance on HDAC-mediated epigenetic regulation for survival, whereas normal cells may bypass this dependency through compensatory pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported GI₅₀ values for this compound across studies?
Discrepancies (e.g., 7.7 nM vs. 71 nM in MDA-MB231 cells ) may stem from assay conditions, such as HDAC isoform specificity, cell line heterogeneity, or pro-drug activation efficiency. To address this:
- Standardize HDAC activity assays (e.g., homogeneous kinetic assays ) and validate purity of the thiol form, as residual thiol contamination in this compound samples can skew results .
- Use isogenic cell pairs (e.g., transformed vs. non-transformed lines) to control for genetic background effects .
Q. What methodological strategies optimize the structure-activity relationship (SAR) analysis of this compound analogues?
Key approaches include:
- Functional group replacement : Testing analogues like biotinylated derivatives or thiazole-modified variants to probe steric and electronic effects on HDAC binding .
- Biochemical profiling : Dose-response assays against HDAC isoforms (e.g., HDAC1–9) to identify isoform-selective analogues .
- Transcriptomic validation : Comparative RNA-seq analysis of treated cells to link structural modifications to downstream gene regulation (e.g., p21 induction or EGFR downregulation) .
Q. How do transcriptomic studies differentiate this compound’s mechanism from pan-HDAC inhibitors like SAHA?
While this compound and SAHA both upregulate cell cycle inhibitors (e.g., p21), this compound uniquely downregulates oncogenic signaling pathways (e.g., EGFR, HER-2) in colon cancer cells . To validate this:
- Perform time-course RNA-seq to capture early epigenetic vs. late apoptotic effects.
- Use gene ontology (GO) enrichment analysis to identify pathway-specific differences (e.g., chromatin remodeling vs. growth factor signaling) .
Q. What in vivo models are most suitable for validating this compound’s antitumor efficacy and HDAC selectivity?
- Zebrafish xenotransplantation : Assess anti-angiogenic effects via HIF pathway inhibition, predictive of efficacy in solid tumors .
- Rodent colorectal cancer models : Monitor histone H3 hyperacetylation in tumors vs. normal tissues to confirm target engagement .
- Comparative pharmacokinetics : Measure thiol metabolite levels in plasma and tissues to correlate exposure with HDAC inhibition .
Q. Methodological Guidance for Experimental Design
Q. How to design assays controlling for pro-drug activation artifacts in this compound studies?
- Include negative controls (e.g., hydroxyl or acetyl analogues) lacking the thioester group .
- Quantify intracellular thiol release using LC-MS or fluorescent probes .
- Pre-treat cells with protease inhibitors (e.g., trypsin inhibitors) to block extracellular activation .
Q. What statistical frameworks are recommended for analyzing contradictory data in HDAC inhibition studies?
- Apply dose-response curve normalization : Use reference inhibitors (e.g., FK228) to calibrate assay sensitivity across labs .
- Employ multiplex assays : Simultaneously measure HDAC activity, cell viability, and histone acetylation to triangulate mechanisms .
- Address variability via meta-analysis : Pool data from independent studies using random-effects models to estimate consensus IC₅₀ values .
Properties
CAS No. |
1009815-87-5 |
---|---|
Molecular Formula |
C29H42N4O5S3 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
S-[(E)-4-[(5R,8R,11S)-5-methyl-6,9,13-trioxo-8-propan-2-yl-10-oxa-3,17-dithia-7,14,19,20-tetrazatricyclo[14.2.1.12,5]icosa-1(18),2(20),16(19)-trien-11-yl]but-3-enyl] octanethioate |
InChI |
InChI=1S/C29H42N4O5S3/c1-5-6-7-8-9-13-24(35)39-14-11-10-12-20-15-22(34)30-16-23-31-21(17-40-23)26-33-29(4,18-41-26)28(37)32-25(19(2)3)27(36)38-20/h10,12,17,19-20,25H,5-9,11,13-16,18H2,1-4H3,(H,30,34)(H,32,37)/b12-10+/t20-,25-,29+/m1/s1 |
InChI Key |
AXESYCSCGBQJBL-BNQQNEQWSA-N |
SMILES |
CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C |
Isomeric SMILES |
CCCCCCCC(=O)SCC/C=C/[C@@H]1CC(=O)NCC2=NC(=CS2)C3=N[C@@](CS3)(C(=O)N[C@@H](C(=O)O1)C(C)C)C |
Canonical SMILES |
CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Largazole; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.